molecular formula C19H19N3O4 B11308203 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11308203
M. Wt: 353.4 g/mol
InChI Key: FPHSDAMJYZVWBT-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide is a complex organic compound that features a unique structure combining a benzimidazole core with a dioxino ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Construction of the Dioxino Ring: The dioxino ring can be introduced through a cyclization reaction involving appropriate diol and aldehyde precursors.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the benzimidazole core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step is the acetylation of the intermediate product with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways or metabolic processes, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-methoxybenzyl)acetamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-24-16-5-3-2-4-13(16)10-20-19(23)11-22-12-21-14-8-17-18(9-15(14)22)26-7-6-25-17/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,20,23)

InChI Key

FPHSDAMJYZVWBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

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